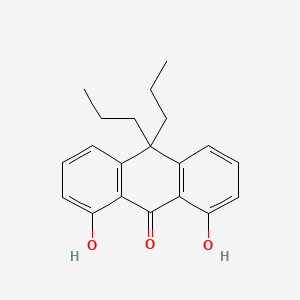
1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one is an organic compound belonging to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, dyes, and photochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: Anthracene or a substituted anthracene derivative.
Functionalization: Introduction of hydroxyl groups at positions 1 and 8 through hydroxylation reactions.
Alkylation: Addition of dipropyl groups at position 10 using alkylating agents under basic conditions.
Oxidation/Reduction: Adjusting the oxidation state of the compound to achieve the desired ketone form at position 9.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This might include:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Replacement of hydroxyl groups with other functional groups.
Addition: Addition reactions at the aromatic ring or side chains.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Catalysts: Palladium, platinum, or other transition metals.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one may have various applications in scientific research, including:
Chemistry: As a precursor or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a fluorescent probe.
Medicine: Investigation of its pharmacological properties or as a building block for drug development.
Industry: Use in the production of dyes, pigments, or organic electronic materials.
Mechanism of Action
The mechanism of action for 1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one would depend on its specific application. Generally, it might interact with molecular targets through:
Binding: Interaction with enzymes, receptors, or other proteins.
Pathways: Modulation of biochemical pathways, such as oxidative stress or signal transduction.
Photochemical Reactions: Absorption of light and subsequent photochemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxyanthracene: Lacks the dipropyl groups, potentially different reactivity and applications.
10,10-Dipropylanthracene: Lacks the hydroxyl groups, different chemical properties.
Anthraquinone: Contains carbonyl groups instead of hydroxyl groups, used in dyes and pigments.
Properties
CAS No. |
72045-49-9 |
|---|---|
Molecular Formula |
C20H22O3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1,8-dihydroxy-10,10-dipropylanthracen-9-one |
InChI |
InChI=1S/C20H22O3/c1-3-11-20(12-4-2)13-7-5-9-15(21)17(13)19(23)18-14(20)8-6-10-16(18)22/h5-10,21-22H,3-4,11-12H2,1-2H3 |
InChI Key |
PTLLHHCOLSXBBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
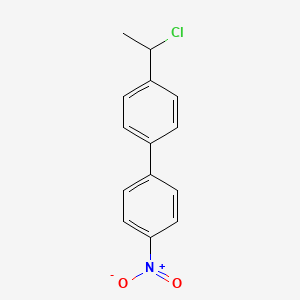
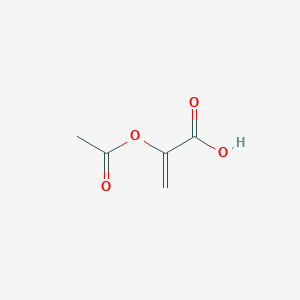
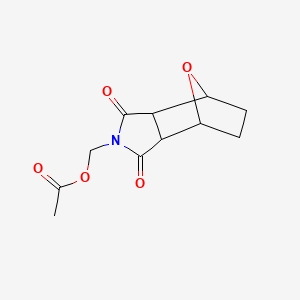
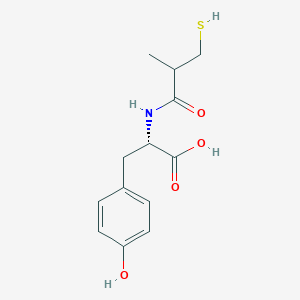
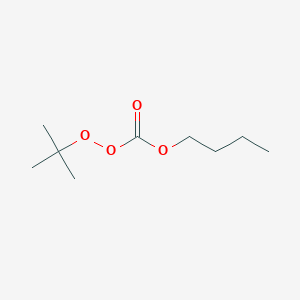
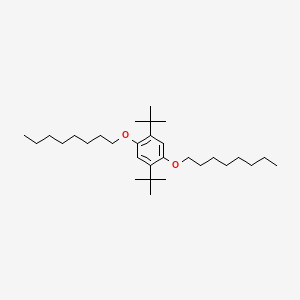
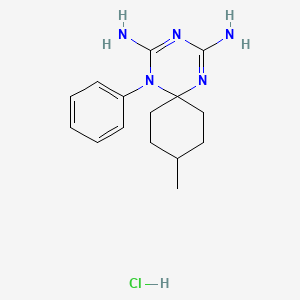
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
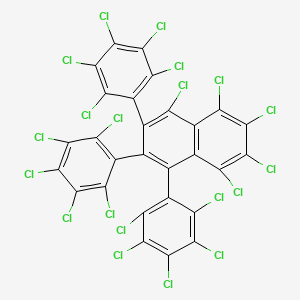
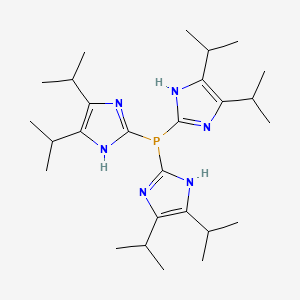
![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)
